molecular formula C20H23ClFN3OS B2619611 N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride CAS No. 1217021-62-9

N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride

Cat. No.: B2619611
CAS No.: 1217021-62-9
M. Wt: 407.93
InChI Key: WJDMDUWEDVJDNU-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride is a benzothiazole-derived compound with a propanamide backbone. Its structure includes a 6-fluorobenzo[d]thiazol-2-yl group, a 3-phenylpropanamide chain, and a dimethylaminoethyl substituent, stabilized as a hydrochloride salt for enhanced solubility and stability. The compound is cataloged under multiple identifiers, including CAS 1052541-49-7, and is referenced in pharmacological databases such as ChEMBL (ID: CHEMBL1387530) and MLS (ID: MLS000696674) .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3OS.ClH/c1-23(2)12-13-24(19(25)11-8-15-6-4-3-5-7-15)20-22-17-10-9-16(21)14-18(17)26-20;/h3-7,9-10,14H,8,11-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDMDUWEDVJDNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)CCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the following steps:

    Formation of the Fluorobenzo[d]thiazole Intermediate: This step involves the reaction of 2-aminobenzenethiol with a fluorinated reagent under acidic conditions to form the fluorobenzo[d]thiazole ring.

    Attachment of the Dimethylaminoethyl Group: The fluorobenzo[d]thiazole intermediate is then reacted with a dimethylaminoethyl halide in the presence of a base to introduce the dimethylaminoethyl group.

    Formation of the Phenylpropanamide Backbone: The final step involves the coupling of the modified fluorobenzo[d]thiazole with a phenylpropanoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylaminoethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thioethers.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride exhibit antimicrobial activities. The fluorobenzo[d]thiazole unit is particularly noted for its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. Studies have shown that derivatives of this compound can inhibit bacterial growth at micromolar concentrations, suggesting a potential role in developing new antimicrobial agents.

Anticancer Activity

The compound's structure suggests potential anticancer properties. Preliminary studies indicate that it may inhibit specific kinases involved in cancer cell proliferation and survival. In vitro assays have demonstrated that related compounds can induce apoptosis in cancer cell lines, highlighting their potential as chemotherapeutic agents . Further research is necessary to elucidate the specific mechanisms through which this compound exerts its effects on cancer cells.

Case Studies and Research Findings

Several studies have explored the applications of compounds structurally related to this compound:

  • Antitubercular Activity : A study investigated derivatives of similar compounds for their efficacy against Mycobacterium tuberculosis. The most potent derivatives demonstrated MIC values as low as 4 μg/mL, indicating strong antitubercular activity .
  • Kinase Inhibition : Another research focused on the inhibition of kinases involved in various signaling pathways, showing promise for treating diseases where kinase dysregulation is a factor. The compound exhibited significant inhibitory effects on selected kinases, suggesting its potential application in targeted cancer therapies.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound belongs to a broader class of benzothiazole-amide derivatives. Key structural analogs are disclosed in EP3348550A1, which describes N-(6-substituted-benzothiazol-2-yl)acetamide derivatives. A comparative analysis is outlined below:

Compound Substituents Key Features Yield Physical Properties
N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride 6-Fluoro on benzothiazole; dimethylaminoethyl side chain; 3-phenylpropanamide Hydrochloride salt enhances solubility; flexible propanamide chain. N/A* N/A* (synonyms and identifiers listed )
N-(6-trifluoromethylbenzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide (Compound 3) 6-CF₃ on benzothiazole; 4-methoxyphenylacetamide Electron-withdrawing CF₃ group; methoxy enhances lipophilicity. 44% mp 133–134°C; yellow solid
N-(6-trifluoromethylbenzothiazol-2-yl)-2-(3-chlorophenyl)acetamide (Compound 20) 6-CF₃ on benzothiazole; 3-chlorophenylacetamide Chlorine substituent improves metabolic stability; moderate yield. 20% mp 155–157°C; white solid
N-(6-trifluoromethoxybenzothiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide (Compound 11) 6-OCF₃ on benzothiazole; 3,4,5-trimethoxyphenylacetamide Polar OCF₃ group; trimethoxy enhances π-π stacking potential. N/A N/A (synthesis described )

Pharmacological Implications (Inferred)

6-Fluoro vs. Fluorine’s electronegativity could enhance hydrogen bonding with biological targets, whereas CF₃/OCF₃ groups increase lipophilicity and membrane permeability .

Side Chain Variations: The dimethylaminoethyl group in the target compound introduces a cationic tertiary amine, which may improve water solubility (via hydrochloride salt) and interaction with acidic residues in enzymes . In contrast, analogs with simple acetamide chains (e.g., Compound 3) lack this basicity, relying on methoxy or chloro substituents for activity .

Propanamide vs.

Limitations in Comparison

  • No direct pharmacological data (e.g., IC₅₀, binding affinity) are available for the target compound in the provided evidence.
  • Analogs from EP3348550A1 focus on acetylated variants, whereas the target’s propanamide structure represents a distinct chemotype.

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride is a synthetic compound with a complex structure that combines a dimethylaminoethyl group, a fluorobenzo[d]thiazole moiety, and a phenylpropanamide framework. This unique combination of functional groups contributes to its diverse biological activities, which have been the focus of various research studies.

The compound's molecular formula is C19H22ClFN3OSC_{19}H_{22}ClFN_3OS, with a molecular weight of approximately 426.0 g/mol. The presence of the dimethylamino group enhances its solubility, while the fluorobenzo[d]thiazole ring is associated with several pharmacological effects, including antimicrobial and anticancer properties.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Kinase Inhibition : The compound has shown potential in inhibiting specific kinases involved in various signaling pathways, which may lead to applications in cancer therapy.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties; however, further investigation is needed to elucidate its mechanism of action fully.
  • Neuroprotective Effects : Analogous compounds have demonstrated neuroprotective effects, possibly through modulation of GABAergic neurotransmission, which could be relevant for treating neurological disorders .

In Vitro Studies

In vitro evaluations have revealed significant biological activities for this compound:

  • Anticancer Activity : Studies have demonstrated that analogs of benzothiazole exhibit cytotoxic effects against various cancer cell lines. The compound's structure suggests it may similarly inhibit tumor growth through apoptosis induction or cell cycle arrest.
  • Anticonvulsant Properties : Related compounds have shown anticonvulsant activity in animal models, suggesting potential applications in epilepsy treatment .

Case Studies

  • Anticonvulsant Activity : A study evaluated benzothiazole derivatives for their anticonvulsant properties using the maximal electroshock (MES) test. Compounds with similar structures exhibited lower neurotoxicity and significant protective indices, indicating potential for further development as anticonvulsants .
    CompoundED50 (mg/kg)Protective Index
    6g160.42.74
    Sodium ValproateControl-
  • Cytotoxicity Assays : In a comparative study, the cytotoxic effects of several benzothiazole derivatives were assessed against different cancer cell lines. The results indicated that modifications to the benzothiazole structure could enhance anticancer activity without increasing toxicity .

Q & A

Q. Tables :

Analytical Data Values/TechniquesReference
Melting Point192–194°C
1^1H NMR (DMSO-d6)δ 2.2 (s, 6H, N–CH3_3)
HRMS (ESI+)m/z 458.18 [M+H]+^+ (calc. 458.17)
LogP (Predicted)3.2

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